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Compound of Interest

Compound Name: 3-Cyclohexyl-1-propyne

Cat. No.: B099756 Get Quote

In the realm of organic synthesis and drug development, the precise structural characterization

of molecules is paramount. Isomers, compounds with identical molecular formulas but different

arrangements of atoms, can exhibit vastly different chemical and biological properties. This

guide provides a comprehensive spectroscopic comparison of 3-Cyclohexyl-1-propyne and

two of its common isomers, 1-Cyclohexyl-1-propyne and Cyclohexylallene. By leveraging the

distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS), researchers can confidently differentiate these

C9H14 isomers.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Cyclohexyl-1-propyne and

its isomers, providing a clear basis for their differentiation.

Table 1: Infrared (IR) Spectroscopic Data
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Compound Key Absorptions (cm⁻¹)
Functional Group
Assignment

3-Cyclohexyl-1-propyne
~3300 (strong, sharp), ~2120

(weak)

≡C-H stretch, C≡C stretch

(terminal alkyne)

1-Cyclohexyl-1-propyne ~2240 (weak to medium) C≡C stretch (internal alkyne)

Cyclohexylallene
~1950 (medium), ~1650

(weak)
C=C=C stretch (allene)

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

3-Cyclohexyl-1-

propyne
~1.95 t 1H -C≡CH

~2.15 d 2H -CH₂-C≡CH

~1.0-1.8 m 11H Cyclohexyl

1-Cyclohexyl-1-

propyne
~1.75 s 3H -C≡C-CH₃

~2.25 m 1H Cyclohexyl-CH

~1.2-1.8 m 10H Cyclohexyl-CH₂

Cyclohexylallene ~4.6-5.1 m 3H
=C=CH₂,

=C=CH-

~2.0-2.2 m 1H Cyclohexyl-CH

~1.1-1.8 m 10H Cyclohexyl-CH₂

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

3-Cyclohexyl-1-propyne
~19.0, ~26.0, ~33.0, ~68.0,

~84.0

-CH₂-C≡, Cyclohexyl CH₂,

Cyclohexyl CH, Alkyne C,

Alkyne CH

1-Cyclohexyl-1-propyne
~3.5, ~25.0, ~26.0, ~33.0,

~75.0, ~85.0

CH₃, Cyclohexyl CH₂,

Cyclohexyl CH, Alkyne C

Cyclohexylallene ~75.0, ~90.0, ~105.0, ~205.0
=CH₂, =CH-, Cyclohexyl CH₂,

Cyclohexyl CH, =C=

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

3-Cyclohexyl-1-propyne 122 93, 81, 67, 55, 41

1-Cyclohexyl-1-propyne 122 107, 93, 81, 67, 55

Cyclohexylallene 122 93, 81, 67, 55, 41

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Infrared (IR) Spectroscopy
A sample of the neat liquid was placed between two potassium bromide (KBr) plates to form a

thin film. The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer

over a range of 4000-400 cm⁻¹. The background spectrum of the KBr plates was subtracted

from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 10-20 mg of the sample was dissolved in 0.5-0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectra were acquired on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were

accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated

with a 2-second relaxation delay.

Mass Spectrometry (MS)
Mass spectra were obtained using a gas chromatograph-mass spectrometer (GC-MS) with an

electron ionization (EI) source. A dilute solution of the sample in dichloromethane was injected

into the GC, which was equipped with a non-polar capillary column. The oven temperature was

programmed to ramp from 50°C to 250°C. The mass spectrometer scanned from m/z 40 to

300.

Visualization of Analytical Logic
The following diagrams illustrate the logical relationships in the spectroscopic analysis and a

typical experimental workflow.
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Logical Flow of Spectroscopic Isomer Differentiation
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Caption: Logical flow for differentiating isomers using spectroscopy.
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General Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis of chemical samples.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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